Intermediate First Oxidation Potential (E1/2¹ = 0.327 V) Enables Acceptor Compatibility Unavailable to TTF or TMTTF
Cyclic voltammetry in CH2Cl2 (0.1 M NBu4PF6, Pt working electrode, vs SCE) reveals that TriMe-TTF (tMeTTF) exhibits a first half-wave oxidation potential E1/2¹ of 0.327 V, placing its donor strength squarely between unsubstituted TTF (E1/2¹ = 0.37 V) [1] and tetramethyl-TTF (TMTTF; E1/2¹ ≈ 0.23–0.26 V) [2]. The 43 mV cathodic shift relative to TTF is sufficient to enable spontaneous charge transfer with moderate-strength acceptors (e.g., TCNQ derivatives) where TTF is unreactive, while avoiding the over-oxidation instability that plagues TMTTF-based salts under ambient conditions [2].
| Evidence Dimension | First half-wave oxidation potential (E1/2¹, V vs SCE) |
|---|---|
| Target Compound Data | 0.327 V (TriMe-TTF, in CH2Cl2 / NBu4PF6) [3] |
| Comparator Or Baseline | TTF: 0.37 V; TMTTF: ≈ 0.23–0.26 V (class range) [1][2] |
| Quantified Difference | ΔE = –43 mV vs TTF; ΔE ≈ +67 to +97 mV vs TMTTF |
| Conditions | Cyclic voltammetry; CH2Cl2 solvent; 0.1 M NBu4PF6 supporting electrolyte; Pt working electrode; SCE reference; ambient temperature |
Why This Matters
The 43 mV cathodic shift versus TTF defines a unique window of acceptor compatibility—TriMe-TTF forms charge-transfer salts with acceptors that are inert toward TTF, yet avoids the spontaneous ambient oxidation that limits the shelf-life and reproducibility of TMTTF-based formulations.
- [1] Andreu, R., Garín, J., Orduna, J., Savirón, M., Cousseau, J., Gorgues, A., Morisson, V., Nozdryn, T., Becher, J., Clausen, R.P., Bryce, M.R., Skabara, P.J., Dehaen, W. Synthesis and applications of tetrathiafulvalenes and ferrocene-tetrathiafulvalenes and related compounds. Tetrahedron 2005, 61(5), 1105–1135. View Source
- [2] Williams, J.M., Ferraro, J.R., Thorn, R.J., Carlson, K.D., Geiser, U., Wang, H.H., Kini, A.M., Whangbo, M.H. Organic Superconductors (Including Fullerenes): Synthesis, Structure, Properties, and Theory. Prentice Hall: Englewood Cliffs, NJ, 1992. View Source
- [3] Bouguessa, S., Gouasmia, A.K., Golhen, S., Ouahab, L., Fabre, J.M. New TTF and bis-TTF containing thiophene units: Electrical properties of the resulting salts. Synthetic Metals 2007, 157(4–5), 166–173. View Source
